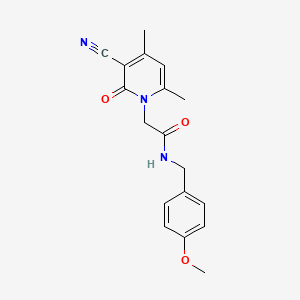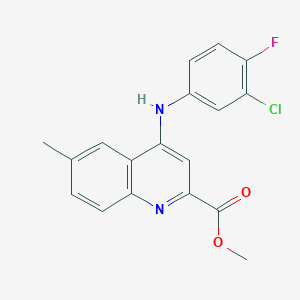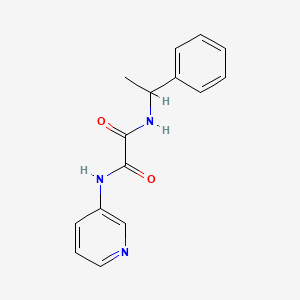![molecular formula C20H16ClF3N4O4 B2373465 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 303150-02-9](/img/structure/B2373465.png)
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, a trifluoromethyl group, and an isoindole dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine and piperazine rings, followed by the introduction of the trifluoromethyl group and the isoindole dione group .Scientific Research Applications
Chemical Synthesis and Derivatives
A novel series of derivatives similar to 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione has been prepared. These compounds are used as building blocks in synthesizing various heterocyclic compounds, demonstrating their versatility in chemical synthesis (Al-Omran & El-Khair, 2006).
Antimicrobial and Anticonvulsant Activities
Several derivatives of this compound have been synthesized and tested for antimicrobial activities, indicating potential use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006). Additionally, some derivatives have shown anticonvulsant activity, highlighting their potential in treating seizures (Kamiński, Rzepka, & Obniska, 2011).
Herbicidal Activity
Compounds structurally related to this compound have been synthesized and evaluated for herbicidal activity. This suggests potential agricultural applications in controlling unwanted plant growth (Li et al., 2005).
Potential in Neuroprotection
Some compounds structurally similar to the mentioned compound have been studied for their potential in inhibiting lipid peroxidation, indicating possible use in neuroprotective therapies (Braughler et al., 1987).
Crystal Structure Analysis
Studies on compounds with similar structures have also focused on their crystal structures, which is important for understanding their physical and chemical properties (Park et al., 2015).
Antiproliferative Effects on Cancer Cells
Research has also been conducted on the antiproliferative properties of compounds with structural similarities, indicating potential applications in cancer therapy (Kim et al., 1992).
Properties
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O4/c21-15-9-12(20(22,23)24)10-25-17(15)27-7-5-26(6-8-27)16(29)11-32-28-18(30)13-3-1-2-4-14(13)19(28)31/h1-4,9-10H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITCNCIDDSZFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)

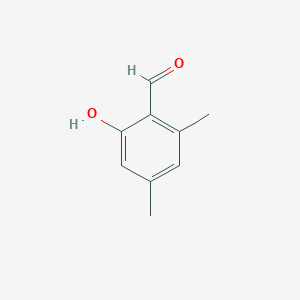
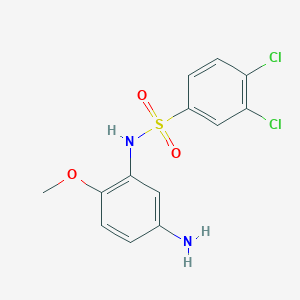
![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)

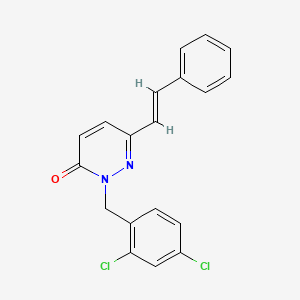
![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)

